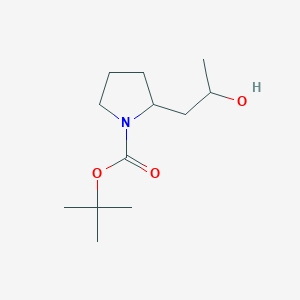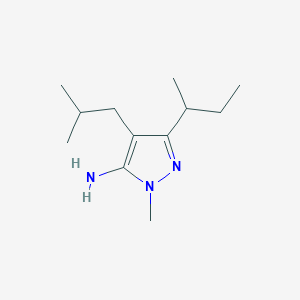
3-(Sec-butyl)-4-isobutyl-1-methyl-1h-pyrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Sec-butyl)-4-isobutyl-1-methyl-1H-pyrazol-5-amine is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Sec-butyl)-4-isobutyl-1-methyl-1H-pyrazol-5-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazines with 1,3-diketones. For this compound, the starting materials would include sec-butyl hydrazine and a suitable diketone precursor.
Alkylation: The introduction of the isobutyl group can be achieved through alkylation reactions. This involves the reaction of the pyrazole intermediate with an isobutyl halide under basic conditions.
Methylation: The methyl group is introduced through methylation reactions, often using methyl iodide or dimethyl sulfate as the methylating agents.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atoms or the alkyl side chains.
Reduction: Reduction reactions can target the pyrazole ring or the alkyl groups, leading to various reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole ring or the alkyl chains are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like alkyl halides are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce various hydrogenated forms of the compound.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound may serve as a probe or ligand in biochemical studies, helping to elucidate the function of specific enzymes or receptors.
Medicine: Its derivatives could be explored for therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: The compound can be used in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 3-(Sec-butyl)-4-isobutyl-1-methyl-1H-pyrazol-5-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites or binding pockets, influencing biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
3-(Sec-butyl)-4-isobutyl-1H-pyrazol-5-amine: Lacks the methyl group, leading to different chemical properties and reactivity.
3-(Sec-butyl)-4-isobutyl-1-methyl-1H-pyrazol-5-ol: Contains a hydroxyl group instead of an amine, affecting its hydrogen bonding and solubility.
3-(Sec-butyl)-4-isobutyl-1-methyl-1H-pyrazol-5-carboxylic acid: Features a carboxyl group, making it more acidic and suitable for different reactions.
Uniqueness
The presence of both sec-butyl and isobutyl groups, along with the methyl and amine functionalities, makes 3-(Sec-butyl)-4-isobutyl-1-methyl-1H-pyrazol-5-amine unique
Properties
Molecular Formula |
C12H23N3 |
|---|---|
Molecular Weight |
209.33 g/mol |
IUPAC Name |
5-butan-2-yl-2-methyl-4-(2-methylpropyl)pyrazol-3-amine |
InChI |
InChI=1S/C12H23N3/c1-6-9(4)11-10(7-8(2)3)12(13)15(5)14-11/h8-9H,6-7,13H2,1-5H3 |
InChI Key |
KWRFVSAOYYKDFU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=NN(C(=C1CC(C)C)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



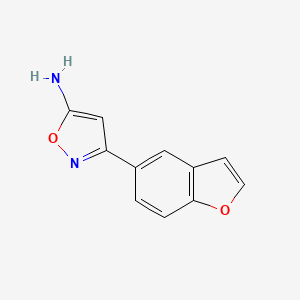
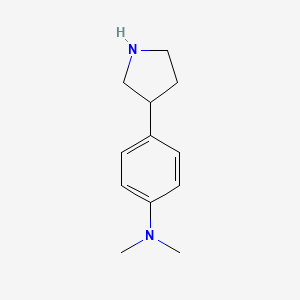
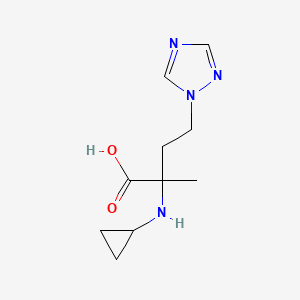
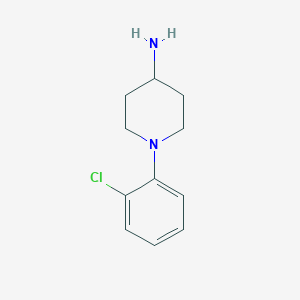
![5-iodo-2H,3H-furo[2,3-b]pyridine](/img/structure/B13618925.png)
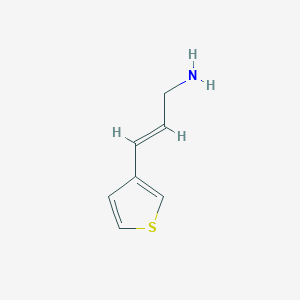


![2,5-Dimethyl-3-phenyl-6-[(pyridin-4-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B13618966.png)
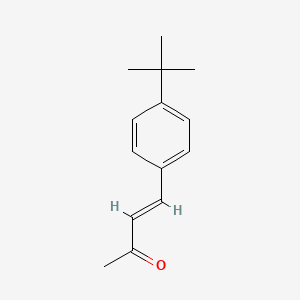
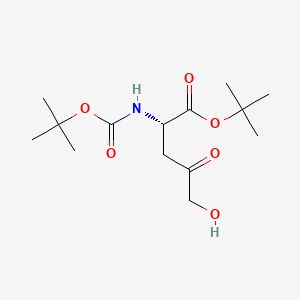
![Methyl({[2-(propan-2-yl)phenyl]methyl})amine](/img/structure/B13618983.png)
